4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one
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Overview
Description
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a pyrazine ring, an azetidine ring, and a piperazinone moiety, making it a versatile scaffold for various biological activities.
Mechanism of Action
Target of Action
The primary target of 4-(1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazin-2-one is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potent anti-tubercular agent .
Mode of Action
The compound interacts with its target through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Pharmacokinetics
Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Some of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry, utilizing efficient catalytic systems and minimizing waste production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Piperazine derivatives: Widely used in pharmaceuticals for their biological activities.
Uniqueness
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one stands out due to its combined structural features of pyrazine, azetidine, and piperazinone rings. This unique combination enhances its biological activity and makes it a promising candidate for further drug development .
Properties
IUPAC Name |
4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-8-17(4-3-16-11)12(20)9-6-18(7-9)13(21)10-5-14-1-2-15-10/h1-2,5,9H,3-4,6-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXILJAJCCAYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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